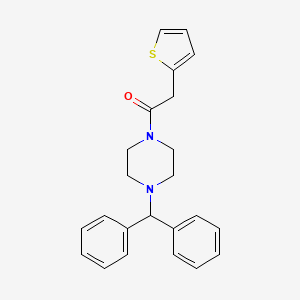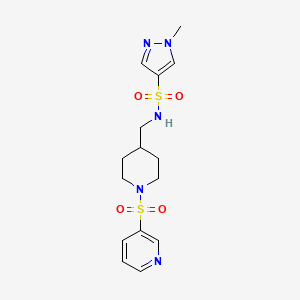
3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol
Übersicht
Beschreibung
3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol: is an organic compound with the molecular formula C8H6BrNO and a molecular weight of 212.05 g/mol . This compound is characterized by the presence of a bromine atom attached to the pyridine ring and a hydroxyl group attached to the prop-2-yn-1-ol chain. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination of Pyridine: The synthesis of 3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol typically begins with the bromination of pyridine. This step involves the reaction of pyridine with bromine in the presence of a catalyst such as iron or aluminum bromide to yield 5-bromopyridine.
Alkynylation: The next step involves the alkynylation of 5-bromopyridine. This is achieved by reacting 5-bromopyridine with propargyl alcohol in the presence of a base such as potassium carbonate or sodium hydroxide.
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to form corresponding alkanes or alkenes. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The bromine atom in this compound can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Major Products Formed:
Oxidation: Formation of 3-(5-Bromopyridin-2-yl)prop-2-ynal or 3-(5-Bromopyridin-2-yl)prop-2-ynoic acid.
Reduction: Formation of 3-(5-Bromopyridin-2-yl)prop-2-ene-1-ol or 3-(5-Bromopyridin-2-yl)propane-1-ol.
Substitution: Formation of 3-(5-Aminopyridin-2-yl)prop-2-yn-1-ol or 3-(5-Nitropyridin-2-yl)prop-2-yn-1-ol.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol is widely used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various heterocyclic compounds, pharmaceuticals, and agrochemicals .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It is employed in the development of enzyme inhibitors, receptor modulators, and other biologically active compounds .
Medicine: It is used in the synthesis of drug candidates for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. It is also employed in the development of new catalysts and ligands for chemical reactions .
Wirkmechanismus
The mechanism of action of 3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol is primarily based on its ability to interact with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions, thereby modulating the activity of enzymes, receptors, and other biological molecules .
Vergleich Mit ähnlichen Verbindungen
3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol: Similar in structure but with the bromine atom at a different position on the pyridine ring.
3-(5-Methoxy-pyridin-3-yl)-prop-2-yn-1-ol: Contains a methoxy group instead of a bromine atom.
3-(4-(Benzyloxy)pyridin-3-yl)prop-2-yn-1-ol: Contains a benzyloxy group instead of a bromine atom.
Uniqueness: 3-(5-Bromopyridin-2-yl)prop-2-yn-1-ol is unique due to the specific positioning of the bromine atom and the hydroxyl group, which confer distinct chemical and biological properties. This compound’s reactivity and versatility make it a valuable intermediate in various synthetic and research applications .
Eigenschaften
IUPAC Name |
3-(5-bromopyridin-2-yl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-7-3-4-8(10-6-7)2-1-5-11/h3-4,6,11H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNAKCCUGDNOSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C#CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111770-82-2 | |
| Record name | 3-(5-bromopyridin-2-yl)prop-2-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2783928.png)

![2-[(1-methyl-1H-imidazol-2-yl)methoxy]acetic acid](/img/structure/B2783933.png)
![5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2783934.png)
![1-[2-(Diphenylmethoxy)ethyl]piperazine](/img/structure/B2783935.png)

![N-[(2Z)-6-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2783939.png)
![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2783940.png)

![Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2783947.png)
![(2E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B2783948.png)
![4,7,8-Trimethyl-2-(2-oxopropyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2783949.png)
![5-((4-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2783950.png)

